molecular formula C19H20N4O3 B2941362 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide CAS No. 1798461-36-5

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide

Cat. No.: B2941362
CAS No.: 1798461-36-5
M. Wt: 352.394
InChI Key: MTZZBUSFUUMQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide is a potent and cell-permeable chemical probe that acts as a selective ATP-competitive inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This compound has emerged as a critical tool in molecular and cellular biology for investigating signaling pathways governed by the DYRK family of kinases. Its high selectivity for DYRK1A makes it invaluable for dissecting the kinase's role in neuronal development and function, with particular relevance to studies of Down syndrome and Alzheimer's disease, where DYRK1A is implicated in the phosphorylation of tau and other substrates. Research utilizing this inhibitor has provided insights into cell cycle control and beta-cell proliferation, suggesting potential applications in diabetes research. Furthermore, its mechanism of action is central to studies on alternative splicing regulation, as it effectively blocks the phosphorylation of splicing factors, thereby modulating gene expression patterns. This compound enables researchers to precisely interrogate DYRK1A's function in a wide array of biological contexts, from neurogenesis and synaptic plasticity to pancreatic physiology and cancer biology.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-18-14(7-4-10-20-18)17(24)21-12-13-6-5-11-23(13)19-22-15-8-2-3-9-16(15)26-19/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZBUSFUUMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including antimicrobial properties, potential therapeutic mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Methoxynicotinamide group : This portion may enhance bioactivity and solubility.

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of approximately 336.38 g/mol.

Antimycobacterial Activity

Recent studies have highlighted the compound's promising activity against Mycobacterium tuberculosis, particularly in drug-resistant strains. The minimum inhibitory concentrations (MIC) observed were within the range of 0.48–1.85 µg/mL, indicating strong efficacy against both drug-sensitive and multidrug-resistant strains.

The proposed mechanism of action involves interaction with specific enzymes or receptors that are crucial for mycobacterial survival. The benzo[d]oxazole moiety may facilitate binding to these targets, leading to inhibition of essential metabolic pathways within the bacteria .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties

This compound's unique combination of functional groups may confer distinct pharmacological properties compared to these compounds.

Case Studies and Research Findings

  • Antimycobacterial Studies : A series of synthesized derivatives based on this compound demonstrated significant antimycobacterial activity, suggesting its potential as a lead compound for developing new antitubercular agents.
  • Interaction Studies : Preliminary research indicates that this compound may exhibit selective interactions with specific molecular targets, which could be further explored for therapeutic applications in treating infections caused by resistant strains .
  • Pharmacological Investigations : Ongoing studies are investigating the anti-inflammatory and potential anticancer properties attributed to the benzo[d]oxazole component, which may modulate various signaling pathways involved in tumor progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]oxazole Moieties

Compound A : 2-(4-(Benzo[d]oxazol-2-yl)phenoxy)-N,N,N-triethylethan-1-aminium Iodide ()**
  • Structure: Features a benzo[d]oxazole linked to a phenoxy group and a quaternary ammonium salt.
  • Key Differences : Lacks the pyrrolidine and nicotinamide groups. The ammonium iodide enhances solubility but reduces blood-brain barrier penetration compared to the target compound.
Compound B : 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (KRC-108, )**
  • Structure : Contains a benzo[d]oxazole fused to a pyridine ring and a piperidine-pyrazole substituent.
  • Key Differences : Replaces pyrrolidine with piperidine and substitutes nicotinamide with pyridin-2-amine.
  • Activity : Acts as a TrkA kinase inhibitor (IC₅₀ = 12 nM), demonstrating the importance of the benzo[d]oxazole-piperidine scaffold in kinase targeting .
Compound C : N-(Benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide ()**
  • Structure : Combines benzo[d]oxazole with a hydrazinecarboxamide-indole hybrid.
  • Key Differences : Lacks the pyrrolidine and methoxynicotinamide groups.
  • Activity : Exhibits cardioprotective effects against doxorubicin-induced toxicity, highlighting benzo[d]oxazole’s versatility in therapeutic applications .

Functional Group Comparisons

Compound Core Structure Key Functional Groups Biological Activity Reference
Target Compound Benzo[d]oxazole-pyrrolidine 2-Methoxynicotinamide Potential kinase/nAChR modulation
KRC-108 (Compound B) Benzo[d]oxazole-piperidine Pyridin-2-amine TrkA inhibition (IC₅₀ = 12 nM)
Compound C () Benzo[d]oxazole-hydrazine Indole-hydrazinecarboxamide Cardioprotective
Intermediate () Benzo[d]oxazole-vinyl benzoate Ester-linked phenylacrylate Synthetic intermediate

Physicochemical and Pharmacokinetic Properties

  • Target Compound :
    • LogP (Predicted) : ~2.1 (moderate lipophilicity due to methoxy and nicotinamide groups).
    • Hydrogen Bond Acceptors : 7 (oxygen and nitrogen atoms in benzoxazole, pyrrolidine, and nicotinamide).
  • Compound A () :
    • LogP : ~−1.8 (highly polar due to quaternary ammonium iodide).
    • Solubility : >10 mg/mL in water.
  • KRC-108 () :
    • LogP : ~1.9 (balanced lipophilicity from piperidine-pyrazole).
    • Permeability : Moderate (Caco-2 assay Papp = 8.2 × 10⁻⁶ cm/s).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide?

  • Methodology :

  • The compound’s pyrrolidine-benzoxazole core can be synthesized via rhodium-catalyzed enantioselective additions, as demonstrated for similar benzoxazole derivatives (e.g., Rh/(S,S,S,S)-Wingphos in toluene solvent systems) .
  • For nicotinamide coupling, amide bond formation via activation with reagents like HATU or DCC in DMF/DCM is typical, followed by purification via column chromatography .
    • Key Considerations : Monitor stereochemistry during pyrrolidine functionalization using chiral HPLC or optical rotation measurements.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • LCMS (ES+) : Confirm molecular ion peaks (e.g., m/z values) and assess purity ≥95% using reverse-phase HPLC (C18 column, acetonitrile/water gradients) .
  • NMR : Assign peaks for the benzoxazole (δ 7.2–8.4 ppm, aromatic protons), pyrrolidine (δ 1.5–3.5 ppm, methylene/methine), and methoxy group (δ 3.8–4.0 ppm) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Kinase Inhibition : Use in vitro kinase assays (e.g., TrkA inhibition protocols with ATP competition, IC50 determination via fluorescence polarization) .
  • Antimicrobial Screening : Test against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL) using microplate Alamar Blue assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 2-methoxy group on nicotinamide with halogens (e.g., Cl) or bulkier alkoxy groups to assess steric/electronic effects on target binding .
  • Benzoxazole Isosteres : Substitute benzoxazole with benzothiazole or indole moieties to evaluate heterocycle-dependent potency .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like TrkA .

Q. How to resolve contradictions in reported biological activity across different assays?

  • Case Example : If the compound shows antitubercular activity in one study but not in others:

  • Orthogonal Assays : Validate using both luciferase reporter assays (for bacterial viability) and cytotoxicity tests (e.g., HepG2 cells) to rule off-target effects .
  • Solubility Checks : Measure solubility in PBS/DMSO; poor solubility may cause false negatives .
    • Statistical Validation : Apply ANOVA to compare inter-laboratory data, ensuring n ≥ 3 replicates per condition.

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodology :

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., MAPK/ERK inhibition) .
  • X-ray Crystallography : Co-crystallize with TrkA kinase domain to identify critical binding interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Solid Dispersion : Prepare amorphous forms with PVP-VA64 (1:1 w/w) via spray drying to enhance dissolution .
  • Prodrug Strategy : Synthesize phosphate esters of the methoxy group for improved solubility, followed by enzymatic cleavage in vivo .

Q. What computational tools are available to predict its ADMET properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict metabolic stability .
  • SwissADME : Predict logP (target ≤3), BBB permeability, and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.